Isooctyl acrylate

描述

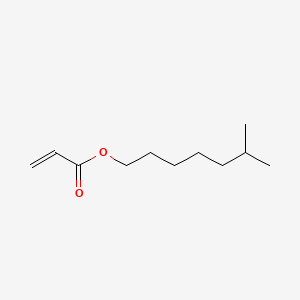

Structure

3D Structure

属性

IUPAC Name |

6-methylheptyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPIEDUBFUSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274047 | |

| Record name | 6-Methylheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

196.8 °C | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °C, 91 °C c.c. | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 23 °C: 0.001 (very poor) | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.4 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3 | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

29590-42-9, 54774-91-3 | |

| Record name | Isooctyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029590429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU1V16S82F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Isooctyl acrylate CAS number and molecular structure

An In-depth Technical Guide to Isooctyl Acrylate

Introduction

This compound (IOA) is an organic compound belonging to the acrylate ester class of chemicals.[1] It is the ester formed from acrylic acid and isooctanol, a branched eight-carbon alcohol.[1] Characterized as a clear, colorless liquid, IOA is a key monofunctional monomer used extensively in the synthesis of acrylic polymers and copolymers through free-radical polymerization.[1][2] The branched isooctyl group imparts specific properties to the resulting polymers, such as a low glass transition temperature (Tg), flexibility, and hydrophobicity.[1][2] These characteristics make this compound a valuable component in the formulation of pressure-sensitive adhesives (PSAs), including medical-grade adhesives, as well as in coatings, sealants, and as a reactive diluent in various polymer systems.[1][2][3]

Chemical Identity and Molecular Structure

-

Chemical Name: this compound

-

CAS Number: 29590-42-9[4]

-

Molecular Formula: C₁₁H₂₀O₂[3]

-

Synonyms: 2-Propenoic acid, isooctyl ester; 6-methylheptyl acrylate; Acrylic acid, isooctyl ester[3]

The molecular structure consists of a branched eight-carbon alkyl (isooctyl) group ester-linked to an acrylate moiety.[5] This structure provides a combination of a flexible, hydrophobic side chain and a reactive vinyl group for polymerization.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 184.27 g/mol | [3] |

| Appearance | Colorless liquid | [1][3] |

| Density | 0.88 g/cm³ at 25 °C | [5][6] |

| Boiling Point | 196.8 °C | [3] |

| 125 °C at 20 mmHg | [5] | |

| Flash Point | 91 °C (closed cup) | [3][7] |

| Vapor Pressure | 0.15 mmHg | [3] |

| Water Solubility | 0.001 g/100ml at 23 °C (very poor) | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.93 | [3] |

| Refractive Index (n20/D) | 1.437 | [5][8] |

| Viscosity | 2 mm²/s at 25 °C | [3] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the direct esterification of acrylic acid with isooctanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and is reversible.[1][8] To drive the reaction toward the product, an excess of the alcohol may be used, and water is removed as it is formed.[1] A polymerization inhibitor is also added to prevent the premature polymerization of the acrylate monomer during the process.[2][9]

Polymerization and Applications

This compound is a monofunctional monomer that readily undergoes free-radical polymerization due to its vinyl group.[1] It is a crucial building block for acrylic polymers and is often copolymerized with other monomers to tailor the final properties of the material. Its low viscosity also allows it to be used as a reactive diluent, which helps to reduce the viscosity of resin formulations for easier processing before being incorporated into the polymer backbone during curing.[2]

Polymers derived from IOA are noted for their excellent flexibility, adhesion, and durability, particularly at low temperatures.[1]

Key Application Areas:

-

Pressure-Sensitive Adhesives (PSAs): IOA is a primary component in the production of acrylic PSAs, valued for its ability to create a good balance of tack, peel, and shear strength.[2]

-

Medical Adhesives: Due to good biocompatibility and low skin irritation potential, IOA-based copolymers are used in hypoallergenic medical adhesives for skin contact applications.[3][5]

-

Coatings and Sealants: It enhances flexibility, water resistance, and adhesion in various coating and sealant formulations.[10]

-

Hydrogels: Can be incorporated into hydrogel networks for applications such as controlled drug delivery.[2]

Experimental Protocols

Synthesis of this compound via Esterification

This protocol is based on a described industrial process and should be adapted for laboratory scale with appropriate safety measures.

Materials:

-

Acrylic acid

-

Isooctanol (Molar ratio to acrylic acid typically 1.2:1 to 1.5:1)[1]

-

Water-soluble acid catalyst (e.g., sulfuric acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation setup (e.g., Dean-Stark apparatus) to remove water.

-

Heating mantle

-

Vacuum source

Procedure:

-

Charge the reaction flask with the polymerization inhibitor, acrylic acid, and isooctanol.[9]

-

Begin stirring the mixture to ensure homogeneity.

-

Slowly add the acid catalyst to the mixture while stirring.[9]

-

Assemble the distillation apparatus and begin heating the mixture.

-

Gradually increase the temperature while applying a vacuum to facilitate the removal of water produced during the esterification. A multi-stage process can be effective[9]:

-

Stage 1: Heat to 88-92 °C under a vacuum of -38.0 to -43.0 kPa.

-

Stage 2: Increase temperature to 95.0-97.5 °C and vacuum to -53.0 to -58.0 kPa.

-

Stage 3: Increase temperature to 103.0-107.0 °C and vacuum to -70.0 to -72.5 kPa.

-

Stage 4: Hold at 110.0-115.0 °C under a vacuum of -77.5 to -82.5 kPa to drive the reaction to completion.

-

-

Monitor the reaction by collecting the water in the distillation receiver. The reaction is considered complete when water is no longer produced.

-

Cool the crude product mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine or deionized water to remove impurities.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and purify by vacuum distillation to obtain pure this compound.

Radical Polymerization of this compound

This protocol outlines a conceptual method for nanoemulsion polymerization.

Materials:

-

This compound (monomer)

-

Sodium dodecyl sulfate (SDS) (surfactant)

-

Potassium persulfate (KPS) (water-soluble initiator)[11]

-

Deionized water

-

Reaction vessel with mechanical stirrer, condenser, nitrogen inlet, and temperature control.

Procedure:

-

Prepare an aqueous solution of the surfactant (SDS) in deionized water within the reaction vessel.

-

Add the this compound monomer to the surfactant solution while stirring vigorously to form a stable nanoemulsion.

-

Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Heat the emulsion to the desired reaction temperature (e.g., 70-80 °C) under a continuous nitrogen blanket.

-

Prepare a fresh aqueous solution of the initiator (KPS) and add it to the heated emulsion to start the polymerization.

-

Maintain the reaction at a constant temperature and stirring speed for several hours. The progress can be monitored by taking samples periodically to analyze for monomer conversion using techniques like gravimetry or gas chromatography.

-

Once the desired conversion is reached, cool the reactor to terminate the polymerization. The result is a stable latex of poly(this compound) nanoparticles.[11]

Safety and Toxicology

This compound is a combustible liquid and presents several health and environmental hazards.[4][12] Handling should be performed in well-ventilated areas, away from heat and open flames, using appropriate personal protective equipment (PPE).[6][7]

GHS Hazard Classification:

| Hazard Code | Hazard Statement | Reference |

| H227 | Combustible liquid | [4][12] |

| H315 | Causes skin irritation | [3][4] |

| H319 | Causes serious eye irritation | [3][4] |

| H335 | May cause respiratory irritation | [3][4] |

| H400 | Very toxic to aquatic life | [3][4] |

| H410 | Very toxic to aquatic life with long lasting effects | [3][4] |

-

Exposure Routes: Inhalation, skin contact, eye contact, ingestion.[3][7]

-

Short-Term Effects: The substance is irritating to the eyes, skin, and respiratory tract.[3][7] Ingestion poses an aspiration hazard, which could lead to pneumonitis.[3][7]

-

Long-Term Effects: Repeated or prolonged skin contact may lead to skin sensitization or an allergic reaction.[7][12]

-

Environmental Hazards: The substance is very toxic to aquatic organisms and should not be released into the environment.[3][7]

-

Spillage and Disposal: In case of a spill, collect leaking liquid in covered containers and absorb the remainder with sand or an inert absorbent.[3][7] Dispose of waste according to local, state, and federal regulations.[4]

References

- 1. This compound | 29590-42-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 29590-42-9 [smolecule.com]

- 3. This compound | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. This compound | 29590-42-9 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ICSC 1743 - this compound [chemicalsafety.ilo.org]

- 8. chembk.com [chembk.com]

- 9. CN111807960A - Preparation process of this compound - Google Patents [patents.google.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. scipoly.com [scipoly.com]

Isooctyl Acrylate Monomer: A Technical Guide to Purity and Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and specifications of isooctyl acrylate, a key monomer in the synthesis of polymers for a wide range of applications, including pressure-sensitive adhesives, coatings, and sealants. Understanding and controlling the purity of this monomer is critical to ensuring the final polymer's performance, consistency, and safety, particularly in sensitive applications such as medical devices and drug delivery systems.

Core Specifications

The quality of this compound is defined by a set of key physical and chemical properties. These specifications ensure batch-to-batch consistency and predictable polymerization behavior. The following table summarizes the typical specifications for high-purity this compound.

| Parameter | Typical Specification | Test Method |

| Purity (Assay) | ≥ 99.5% | Gas Chromatography (GC) |

| Inhibitor (MEHQ) | 15 - 100 ppm | High-Performance Liquid Chromatography (HPLC) |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Acidity (as Acrylic Acid) | ≤ 0.01% | Titration (ASTM D1364) |

| Color | ≤ 10 APHA | Platinum-Cobalt Scale (ASTM D1209) |

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate determination of this compound specifications. The following sections provide representative methodologies for the key quality control tests.

Determination of Purity by Gas Chromatography (GC)

This method is used to determine the area percent purity of this compound and to identify and quantify any impurities.

Methodology:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities like isooctanol and other acrylate esters.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in split mode with a ratio of 50:1.

-

Temperatures:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as acetone or methylene chloride to a concentration of approximately 1 mg/mL.

-

Injection Volume: 1 µL.

-

Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Determination of MEHQ Inhibitor by High-Performance Liquid Chromatography (HPLC)

This method provides a precise measurement of the monomethyl ether of hydroquinone (MEHQ) inhibitor concentration.

Methodology:

-

Instrument: High-performance liquid chromatograph with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) is typically effective. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 289 nm.

-

Column Temperature: 30°C.

-

Sample Preparation: Accurately weigh the this compound sample and dilute it with the mobile phase to a known concentration (e.g., 10 mg/mL).

-

Injection Volume: 10 µL.

-

Quantification: The concentration of MEHQ is determined by comparing the peak area of the sample to a calibration curve prepared from MEHQ standards of known concentrations.

Determination of Water Content by Karl Fischer Titration

This is a standard and highly accurate method for quantifying the water content in the monomer.

Methodology:

-

Instrument: A coulometric or volumetric Karl Fischer titrator.

-

Reagents: Karl Fischer reagents suitable for aldehydes and ketones.

-

Sample Preparation: The this compound sample is directly injected into the titration vessel. The sample size will depend on the expected water content and the type of titrator used.

-

Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically. The instrument automatically calculates the water content, typically expressed as a percentage or in parts per million (ppm).

Determination of Acidity by Titration (ASTM D1364)

This method measures the total acidity of the monomer, which is typically due to the presence of residual acrylic acid.

Methodology:

-

Reagents:

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N).

-

Solvent: A mixture of toluene and ethanol, neutralized to a phenolphthalein endpoint.

-

Phenolphthalein indicator solution.

-

-

Procedure:

-

A known weight of the this compound sample is dissolved in the neutralized solvent mixture.

-

A few drops of phenolphthalein indicator are added.

-

The solution is titrated with the standardized NaOH solution to the first permanent pink endpoint.

-

-

Calculation: The acidity, expressed as percent acrylic acid, is calculated based on the volume of NaOH titrant used, its normality, and the weight of the sample.

Determination of Color by the APHA Method (ASTM D1209)

This visual comparison method is used to assess the color of the monomer against a standard platinum-cobalt scale.

Methodology:

-

Apparatus: Nessler tubes and a calibrated color comparator.

-

Standards: Commercially available APHA color standards or standards prepared by diluting a 500 ppm platinum-cobalt stock solution.

-

Procedure:

-

The this compound sample is placed in a Nessler tube.

-

The color of the sample is visually compared to the APHA standards in the color comparator.

-

The APHA color is the number of the standard that most closely matches the color of the sample.

-

Quality Control and Analysis Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of an incoming batch of this compound monomer.

Health and safety data for isooctyl acrylate handling

An In-depth Technical Guide to the Health and Safety of Isooctyl Acrylate

This guide provides comprehensive health and safety information for the handling of this compound, intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from safety data sheets and chemical databases.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-ethylhexyl acrylate, Acrylic acid 2-ethylhexyl ester |

| CAS Number | 103-11-7 |

| EC Number | 203-080-7 |

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.28 g/mol |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless |

| Odor | Ester-like |

| Odor Threshold | 0.0053 ppm |

| pH | No data available |

| Melting Point | -90 °C (-130 °F) |

| Boiling Point | 214-218 °C (417-424 °F) |

| Flash Point | 86 °C (187 °F) - closed cup |

| Evaporation Rate | 0.05 (butyl acetate = 1) |

| Vapor Pressure | 0.14 hPa at 20 °C (68 °F) |

| Vapor Density | 6.36 (Air = 1.0) |

| Relative Density | 0.880 - 0.886 g/cm³ at 20 °C (68 °F) |

| Water Solubility | 0.1 g/L at 20 °C (68 °F) |

| Auto-ignition Temperature | 245 °C (473 °F) |

Toxicological Data

This section details the toxicological profile of this compound based on animal studies and other assessments.

| Endpoint | Route | Species | Value | Classification |

| Acute Toxicity | Oral | Rat | LD50: 4,430 - 8,300 mg/kg | Not classified |

| Acute Toxicity | Inhalation | Rat | LC50: > 1.13 mg/L (6 h) | Not classified |

| Acute Toxicity | Dermal | Rabbit | LD50: 7,520 - 8,500 mg/kg | Not classified |

| Skin Corrosion/Irritation | Dermal | Rabbit | Irritating to skin | Category 2 |

| Serious Eye Damage/Irritation | Eye | Rabbit | Irritating to eyes | Category 2A |

| Respiratory Sensitization | Inhalation | - | May cause allergy or asthma symptoms | Category 1 |

| Skin Sensitization | Dermal | Guinea pig | May cause an allergic skin reaction | Category 1 |

| Germ Cell Mutagenicity | - | - | Not classified | Not suspected |

| Carcinogenicity | - | IARC, NTP, OSHA | Not classified | Not classifiable |

| Reproductive Toxicity | - | - | Not classified | No evidence |

| STOT - Single Exposure | Inhalation | - | May cause respiratory irritation | Category 3 |

| STOT - Repeated Exposure | - | - | Not classified | No evidence |

| Aspiration Hazard | - | - | Not classified | No evidence |

STOT: Specific Target Organ Toxicity

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific study reports are not publicly available, the methodologies can be summarized as follows:

-

Acute Oral Toxicity (OECD Guideline 401/420/423): This test involves the administration of the substance in graduated doses to several groups of experimental animals (typically rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is then calculated, representing the statistically estimated dose that would be lethal to 50% of the animal population.

-

Acute Dermal Toxicity (OECD Guideline 402): The substance is applied to a shaved area of the skin of an animal (typically a rabbit or rat) for 24 hours. The dose required to cause death in 50% of the animals (LD50) is determined.

-

Acute Inhalation Toxicity (OECD Guideline 403): Animals (typically rats) are exposed to the substance as a vapor, dust, or aerosol in an inhalation chamber for a specified period (e.g., 4 or 6 hours). The concentration that is lethal to 50% of the animals (LC50) is determined.

-

Skin Irritation/Corrosion (OECD Guideline 404): A small amount of the substance is applied to the shaved skin of an animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the reaction is scored to determine the irritation potential.

-

Eye Irritation/Corrosion (OECD Guideline 405): The substance is instilled into one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals.

-

Skin Sensitization (OECD Guideline 406/429): The most common method is the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA). These tests determine if a substance can induce an allergic response after initial exposure. The GPMT involves intradermal injection and topical application, while the LLNA measures lymphocyte proliferation in the lymph nodes draining the application site.

Hazard Identification and Control

The primary hazards associated with this compound are skin, eye, and respiratory irritation, as well as the potential for allergic sensitization. The following diagram illustrates the logical workflow for handling this chemical safely.

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below recommended limits. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (ANSI Z87.1 standard).

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). A lab coat, apron, or coveralls should be worn to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or if working with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting and Explosion Data

| Property | Value |

| Flammability | Flammable liquid and vapor |

| Upper Flammability Limit (UFL) | 6.0 % (v) |

| Lower Flammability Limit (LFL) | 0.7 % (v) |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO2), alcohol-resistant foam, water spray |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |

| Hazardous Combustion Products | Carbon oxides (CO, CO2) |

| Special Firefighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool fire-exposed containers. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames. Keep away from oxidizing agents and sources of ignition. The substance can polymerize if not properly inhibited; check inhibitor levels periodically.

Ecological Information

| Endpoint | Species | Duration | Value |

| Toxicity to fish | Rainbow trout (Oncorhynchus mykiss) | 96 h | LC50: 1.81 mg/L |

| Toxicity to daphnia | Daphnia magna (Water flea) | 48 h | EC50: 3.85 mg/L |

| Toxicity to algae | Green algae (Desmodesmus subspicatus) | 72 h | EC50: 1.71 mg/L |

| Persistence and Degradability | - | - | Readily biodegradable |

| Bioaccumulative Potential | - | - | No significant bioaccumulation is expected |

| Mobility in Soil | - | - | No data available |

Solubility Profile of Isooctyl Acrylate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isooctyl acrylate, a common monomer used in the synthesis of polymers for a variety of applications, including pressure-sensitive adhesives, coatings, and plastics. Understanding the solubility of this compound in different solvents is critical for its effective use in research, development, and manufacturing processes.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, an ester with a long alkyl chain, is a relatively non-polar molecule.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been determined. For most common organic solvents, qualitative descriptors such as "miscible" or "soluble" are used.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 23 | 0.001 | [1][2] |

The data clearly indicates that this compound is very poorly soluble in water[1][2].

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Based on available safety data sheets and chemical database information, this compound is generally considered to be soluble in a variety of common organic solvents. The term "miscible" is often used, indicating that it can be mixed in all proportions without separation.

| Solvent | Classification | Solubility/Miscibility |

| Acetone | Ketone | Soluble/Miscible |

| Ethanol | Alcohol | Soluble/Miscible |

| Methanol | Alcohol | Soluble/Miscible |

| Toluene | Aromatic Hydrocarbon | Soluble/Miscible |

| Hexane | Aliphatic Hydrocarbon | Soluble/Miscible |

| Ethyl Acetate | Ester | Soluble/Miscible |

| Tetrahydrofuran (THF) | Ether | Soluble/Miscible |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble/Miscible |

| Ether | Ether | Miscible |

Experimental Protocol for Determining Miscibility

For a qualitative assessment of the miscibility of this compound in a liquid solvent, a simple visual method can be employed. This protocol is adapted from the principles outlined in standard methods for determining miscibility.

Objective: To determine if this compound is miscible in a given solvent at various proportions.

Materials:

-

This compound (reagent grade)

-

Solvent to be tested (reagent grade)

-

Graduated cylinders or volumetric flasks (10 mL or 25 mL)

-

Stoppers for cylinders/flasks

-

Pipettes or burettes for accurate liquid transfer

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation of Mixtures:

-

Label a series of clean, dry graduated cylinders or volumetric flasks.

-

Prepare mixtures of this compound and the solvent in various volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). For a 10 mL total volume, these ratios would correspond to:

-

1 mL this compound + 9 mL solvent

-

2 mL this compound + 8 mL solvent

-

5 mL this compound + 5 mL solvent

-

8 mL this compound + 2 mL solvent

-

9 mL this compound + 1 mL solvent

-

-

Accurately measure and add the specified volumes of this compound and the solvent to each respective cylinder.

-

-

Mixing:

-

Stopper each cylinder securely.

-

Invert the cylinder 10-15 times to ensure thorough mixing of the two liquids.

-

-

Observation:

-

Place the cylinders on a flat, stable surface and allow them to stand undisturbed.

-

Visually inspect the mixtures immediately after mixing and again after a set period (e.g., 30 minutes, 1 hour) for any signs of immiscibility.

-

Signs of immiscibility include:

-

The formation of two distinct layers.

-

Turbidity or cloudiness in the solution.

-

The presence of droplets of one liquid suspended in the other.

-

-

-

Interpretation of Results:

-

Miscible: If a single, clear, homogeneous phase is observed in all proportions, the two liquids are considered miscible.

-

Partially Miscible: If the liquids form a single phase at some ratios but separate into two phases at other ratios, they are partially miscible.

-

Immiscible: If two distinct layers are observed in all proportions, the liquids are immiscible.

-

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed hazard information.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound in a solvent.

References

Unveiling the Glass Transition of Poly(isooctyl acrylate): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(isooctyl acrylate), a key parameter influencing its physical properties and performance in various applications, including pressure-sensitive adhesives and pharmaceutical formulations. This document details the experimental methodologies for determining Tg, presents a summary of reported values, and outlines the underlying principles of the analytical techniques involved.

Introduction to the Glass Transition in Poly(this compound)

Poly(this compound) is an acrylic polymer known for its low glass transition temperature, which imparts it with a soft and tacky nature at room temperature. The Tg is a critical physical constant for amorphous and semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase transition but rather a kinetic phenomenon that depends on the rate of heating or cooling. An accurate determination of the Tg is paramount for predicting the material's mechanical behavior, such as its adhesion, cohesion, and flexibility, across a range of temperatures.

Quantitative Data Summary

The glass transition temperature of poly(this compound) has been reported in the literature, with some variation in the values attributed to differences in polymer molecular weight, polydispersity, and the specific experimental conditions of the analytical technique used. The following table summarizes the available data for the Tg of poly(this compound) and its close isomer, poly(2-ethylhexyl acrylate).

| Polymer | Glass Transition Temperature (Tg) (°C) | Analytical Technique | Experimental Conditions |

| Poly(this compound) | ~ -54 | Not Specified | Not Specified |

| Poly(2-ethylhexyl acrylate) | -50 | Not Specified | Not Specified |

Note: The values presented are based on available literature. For precise characterization, it is recommended to perform experimental determination under controlled conditions.

Experimental Protocols for Tg Determination

The determination of the glass transition temperature of poly(this compound) is typically performed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Sample Preparation: Synthesis of Poly(this compound)

A representative synthesis of poly(this compound) is crucial for obtaining a well-defined sample for thermal analysis. A common method is free-radical polymerization.

Materials:

-

This compound monomer

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Toluene)

-

Nitrogen gas supply

Procedure:

-

The this compound monomer is purified to remove inhibitors.

-

The monomer is dissolved in toluene in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

-

The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit polymerization.

-

The initiator, AIBN, is added to the reaction mixture.

-

The reaction is carried out at a specific temperature (e.g., 60-80 °C) for a set duration to achieve the desired molecular weight and conversion.

-

The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum until a constant weight is achieved.

Differential Scanning Calorimetry (DSC)

DSC is the most common technique for Tg determination. It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

Instrumentation:

-

Differential Scanning Calorimeter

Methodology (based on ASTM D3418):

-

A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -100 °C) to a temperature well above the expected Tg (e.g., 50 °C) at a constant heating rate (e.g., 10 °C/min).

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first.

-

-

The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining Tg. It measures the viscoelastic properties of a material (storage modulus, E', and loss modulus, E'') as a function of temperature and frequency of an applied oscillatory force. The Tg can be identified from the peak of the loss modulus or the tan delta (E''/E') curve, or from the onset of the drop in the storage modulus.

Instrumentation:

-

Dynamic Mechanical Analyzer

Methodology:

-

A rectangular film or a fiber of poly(this compound) with well-defined dimensions is prepared.

-

The sample is mounted in the DMA clamps (e.g., tension or cantilever mode).

-

The sample is cooled to a temperature below its Tg (e.g., -120 °C).

-

A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

-

The temperature is ramped up at a controlled rate (e.g., 3 °C/min) through the glass transition region.

-

The storage modulus (E'), loss modulus (E''), and tan delta are recorded as a function of temperature.

-

The Tg is determined from the peak of the tan delta curve, which represents the point of maximum energy dissipation.

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is detected as a change in the coefficient of thermal expansion (CTE).

Instrumentation:

-

Thermomechanical Analyzer

Methodology:

-

A sample of poly(this compound) is prepared with parallel top and bottom surfaces.

-

The sample is placed on the TMA stage, and a probe is brought into contact with the sample surface with a minimal applied force.

-

The sample is cooled to a temperature below its Tg.

-

The temperature is then increased at a constant heating rate (e.g., 5 °C/min).

-

The change in the sample's dimension (expansion or penetration) is recorded as a function of temperature.

-

The Tg is determined as the onset temperature of the change in the slope of the dimension versus temperature curve, which corresponds to the change in the CTE.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the glass transition temperature of poly(this compound).

Conclusion

The glass transition temperature of poly(this compound) is a fundamental property that dictates its suitability for various applications. Accurate and reproducible measurement of Tg is achievable through standardized thermal analysis techniques, primarily DSC, DMA, and TMA. Researchers and drug development professionals can leverage the methodologies and data presented in this guide to better understand and control the performance of poly(this compound)-based materials. For the most accurate characterization, it is essential to consider the influence of the polymer's molecular characteristics and the specific parameters of the chosen analytical method.

An In-Depth Technical Guide to Isooctyl Acrylate

This guide provides a comprehensive overview of isooctyl acrylate, a key monomer used in the production of a wide variety of polymers. It details its chemical identity, physical and chemical properties, common experimental protocols, and key molecular and application pathways.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly referred to as this compound is more precisely identified by its IUPAC name, which clarifies its specific isomeric form. It is essential to use the correct nomenclature in research and drug development to ensure clarity and reproducibility.

The officially recognized IUPAC name for the most common commercial form of this compound is 2-ethylhexyl prop-2-enoate . This name specifies the "iso" structure as a 2-ethylhexyl group attached to the acrylate backbone.

Synonyms:

-

2-Ethylhexyl acrylate

-

2-EHA

-

Octyl acrylate

-

Acrylic acid, 2-ethylhexyl ester

-

Prop-2-enoic acid 2-ethylhexyl ester

Quantitative Data: Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in polymer synthesis. The following table summarizes key quantitative data for 2-ethylhexyl acrylate.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Sweet, characteristic |

| Density | 0.885 g/cm³ at 20°C |

| Boiling Point | 214-218 °C (1013 hPa) |

| Melting Point | -90 °C |

| Flash Point | 86 °C (closed cup) |

| Vapor Pressure | 0.14 hPa at 20 °C |

| Water Solubility | 0.01 g/L at 20 °C |

| Refractive Index (n²⁰/D) | 1.434 |

| Viscosity | 1.7 mPa·s at 20 °C |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of this compound in a research setting.

3.1. Synthesis of 2-Ethylhexyl Acrylate via Fischer Esterification

This protocol describes a common laboratory-scale synthesis method.

Objective: To synthesize 2-ethylhexyl acrylate from acrylic acid and 2-ethylhexanol.

Materials:

-

Acrylic acid

-

2-Ethylhexanol

-

Sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Hydroquinone (polymerization inhibitor)

-

Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Combine equimolar amounts of acrylic acid and 2-ethylhexanol in the flask with toluene (approx. 50% of the total volume).

-

Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight) and a small amount of hydroquinone.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the resulting crude 2-ethylhexyl acrylate by vacuum distillation to obtain the final product.

3.2. Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of product purity.

Objective: To determine the purity of synthesized 2-ethylhexyl acrylate.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for separating volatile organic compounds (e.g., DB-5 or equivalent).

Procedure:

-

Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1%.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/min. Hold at 220 °C for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Identify the peak corresponding to 2-ethylhexyl acrylate based on its retention time. Calculate the purity by determining the area percentage of the product peak relative to the total area of all peaks in the chromatogram.

Visualization of Pathways and Relationships

4.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-ethylhexyl acrylate.

4.2. Properties to Applications Logical Flow

This diagram shows how the inherent chemical properties of 2-ethylhexyl acrylate lead to its primary applications.

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Isooctyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of isooctyl acrylate, a key monomer in the synthesis of a wide range of polymers with applications in adhesives, coatings, and drug delivery systems. This document delves into the core mechanistic steps, presents available kinetic data, and offers detailed experimental protocols.

Core Concepts: The Mechanism of Free Radical Polymerization

Free radical polymerization is a chain reaction process that involves the sequential addition of monomer units to a growing polymer chain initiated by a free radical. The overall mechanism is classically divided into three key stages: initiation, propagation, and termination.[1][2]

Initiation

The initiation stage involves the generation of free radicals from an initiator molecule. Common initiators for acrylate polymerization are azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[1] Upon thermal or photochemical decomposition, the initiator molecule breaks down into two primary radicals (I•). These highly reactive species then attack the vinyl group of an this compound monomer, forming an initiated monomer radical (M•).[1]

Propagation

During the propagation step, the newly formed monomer radical adds to another this compound monomer, regenerating the radical at the end of the growing chain. This process repeats rapidly, leading to the formation of a long polymer chain. The rate of propagation is a critical factor in determining the final molecular weight of the polymer.

Termination

The growth of the polymer chain is concluded in the termination stage. This can occur through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another, resulting in two separate, non-reactive polymer chains, one with a saturated end and the other with an unsaturated end.

The termination mechanism significantly influences the molecular weight distribution of the final polymer.[2]

Quantitative Data

Precise kinetic data for the free radical homopolymerization of this compound is not extensively available in public literature. However, the kinetic behavior of this compound is expected to be similar to that of other long-chain alkyl acrylates, such as n-butyl acrylate and 2-ethylhexyl acrylate. The following tables summarize representative kinetic parameters for these related monomers, which can be used as an approximation for this compound.

Disclaimer: The following data is for n-butyl acrylate and 2-ethylhexyl acrylate and should be considered as an estimate for this compound. Experimental validation is recommended for specific applications.

Table 1: Propagation Rate Constants (kp) for Related Acrylate Monomers

| Monomer | Temperature (°C) | kp (L mol-1 s-1) | Reference |

| n-Butyl Acrylate | 25 | 2.4 x 104 | [3] |

| n-Butyl Acrylate | 60 | 4.2 x 104 | [4] |

| 2-Ethylhexyl Acrylate | 25 | 2.2 x 104 | [3] |

Table 2: Termination Rate Constants (kt) for Related Acrylate Monomers

| Monomer | Temperature (°C) | kt (L mol-1 s-1) | Reference |

| n-Butyl Acrylate | 25 | 1.6 x 107 | [4] |

| n-Butyl Acrylate | 60 | 2.7 x 107 | [4] |

Table 3: Activation Energies for Propagation and Termination of n-Butyl Acrylate

| Parameter | Activation Energy (kJ mol-1) | Reference |

| Propagation (Ea,p) | 17.7 | [4] |

| Termination (Ea,t) | 5.9 | [4] |

Experimental Protocols

The following are detailed methodologies for the bulk and solution free radical polymerization of this compound. These protocols are based on standard procedures for acrylate polymerization and can be adapted for specific research needs.

Bulk Polymerization of this compound

This protocol describes the polymerization of this compound without a solvent, initiated by AIBN.

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer Purification: To remove the inhibitor (typically hydroquinone monomethyl ether), pass the this compound through a column of basic alumina.

-

Reaction Setup: Place the desired amount of purified this compound and AIBN (e.g., 0.1 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiation: Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

-

Polymerization: Allow the reaction to proceed for the desired time. The viscosity of the solution will increase as the polymerization progresses.

-

Termination and Purification: To stop the reaction, cool the flask in an ice bath and expose the mixture to air. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran or toluene) and precipitate it into a non-solvent (e.g., cold methanol).

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Solution Polymerization of this compound

This protocol describes the polymerization of this compound in a solvent, which helps to control the reaction temperature and the viscosity of the final polymer solution.

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., toluene, ethyl acetate)

-

Three-neck round-bottom flask with a condenser, nitrogen/argon inlet, and a magnetic stir bar

-

Heating mantle or oil bath

Procedure:

-

Monomer and Solvent Preparation: Purify the this compound as described for bulk polymerization. Ensure the solvent is anhydrous.

-

Reaction Setup: Charge the three-neck flask with the purified this compound and the solvent (e.g., a 50% w/w solution).

-

Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen.

-

Initiator Addition: Dissolve the desired amount of AIBN in a small amount of the solvent and add it to the reaction mixture.

-

Polymerization: Heat the mixture to the desired reaction temperature (e.g., 70°C for AIBN in toluene) and maintain it for the specified duration.

-

Monitoring: The progress of the reaction can be monitored by taking samples at different time intervals and analyzing the monomer conversion using techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).

-

Purification: After the desired conversion is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

-

Drying: Filter the polymer and dry it in a vacuum oven.

Mandatory Visualizations

Experimental Workflow for Bulk Polymerization

The following diagram illustrates the key steps in the experimental workflow for the bulk polymerization of this compound.

This guide provides a foundational understanding of the free radical polymerization of this compound. For more specific applications, further optimization of the reaction conditions and detailed characterization of the resulting polymers are recommended.

References

- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI® [mdpi.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

A Technical Guide to the Thermal Stability and Decomposition of Isooctyl Acrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of isooctyl acrylate polymers, with a primary focus on its common isomer, poly(2-ethylhexyl acrylate) (PEHA). The information presented herein is intended to assist researchers and professionals in understanding the thermal behavior of these materials for various applications, including in the development of drug delivery systems and medical adhesives. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of decomposition pathways and analytical workflows.

Thermal Stability and Decomposition Overview

Poly(this compound) and its isomers are known for their use in applications requiring flexibility and adhesive properties. Their thermal stability is a critical factor in determining their processing parameters and service life. When subjected to elevated temperatures, these polymers undergo degradation through a series of complex chemical reactions.

The thermal decomposition of poly(n-alkyl acrylates) in an inert atmosphere primarily proceeds through random scission of the polymer backbone and side-chain ester decomposition. The stability of the polymer is influenced by the structure of the alkyl ester group. For long-chain alkyl acrylates like poly(2-ethylhexyl acrylate), thermal stabilization is observed up to approximately 250°C at lower heating rates.

Quantitative Thermal Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of poly(2-ethylhexyl acrylate), which serves as a representative for poly(this compound).

Table 1: Thermogravimetric Analysis (TGA) Data for Poly(2-ethylhexyl acrylate)

| Parameter | Value | Conditions |

| Onset Decomposition Temperature | ~250 °C | 5 °C/min heating rate in N₂ atmosphere |

| Temperature of Maximum Decomposition Rate | Varies with heating rate | In N₂ atmosphere |

Note: The onset of decomposition is dependent on the heating rate; higher heating rates will shift the decomposition to higher temperatures.

Table 2: Activation Energy of Thermal Decomposition for Poly(2-ethylhexyl acrylate)

| Conversion (α) | Activation Energy (Ea) - KAS Method (kJ/mol) | Activation Energy (Ea) - FWO/Tang Methods (kJ/mol) |

| 0.1 | ~80 | ~80 |

| 0.9 | ~220 | ~170 |

Data derived from studies on poly(2-ethylhexyl acrylate) using isoconversional methods. The activation energy varies with the degree of conversion, suggesting a complex, multi-step decomposition process.[1]

Primary Decomposition Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the thermal decomposition products of polymers. For poly(2-ethylhexyl acrylate), the primary decomposition products include:

-

2-ethylhexene-1: Formed through a side-chain ester pyrolysis reaction.

-

2-ethylhexanol: Another product of the ester group decomposition.

-

2-ethylhexyl acrylate: The monomer, resulting from chain scission and depolymerization.

-

Carbon Dioxide: Indicates some degree of decarboxylation.

The relative abundance of these products can vary depending on the pyrolysis temperature and other experimental conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition kinetics of the polymer.

Methodology:

-

A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 5, 10, 20 °C/min).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass.

-

To determine the activation energy of decomposition, the experiment is repeated at several different heating rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the chemical composition of the thermal decomposition products.

Methodology:

-

A small amount of the polymer sample (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

-

The sample cup is introduced into the pyrolysis unit, which is directly interfaced with the gas chromatograph.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).

-

The polymer undergoes thermal fragmentation into smaller, volatile molecules (pyrolysates).

-

The pyrolysates are swept into the GC column by the carrier gas.

-

The GC separates the individual components of the pyrolysate mixture based on their volatility and interaction with the column's stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to elute all components.

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products by comparing them to mass spectral libraries and known standards.

Visualizing Decomposition and Analysis

Decomposition Pathway

Caption: Primary decomposition pathways of poly(this compound).

Experimental Workflow

Caption: Experimental workflow for thermal analysis.

References

Methodological & Application

Application Notes: Isooctyl Acrylate in Pressure-Sensitive Adhesive (PSA) Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl acrylate (IOA) is a key "soft" monomer used in the formulation of acrylic pressure-sensitive adhesives (PSAs). Its low glass transition temperature (Tg) of approximately -70°C imparts the necessary tack and flexibility characteristic of these adhesives.[1] In pharmaceutical applications, particularly transdermal drug delivery systems (TDDS), IOA-based PSAs are favored for their biocompatibility, chemical stability, and ability to be tailored for specific drug solubility and release profiles.

Acrylic PSAs are typically copolymers, where the properties are engineered by combining different monomers.[1] The formulation is a balance of three main monomer types:

-

Soft Monomers (e.g., this compound): These form the bulk of the polymer (typically 70-90%) and provide the fundamental PSA properties of tack and flexibility due to their low Tg.[1]

-

Hard Monomers (e.g., Methyl Methacrylate, Vinyl Acetate): With a high Tg, these monomers (0-30%) are incorporated to increase the cohesive strength (shear resistance) of the adhesive.[1]

-

Functional Monomers (e.g., Acrylic Acid): These are included in small amounts (3-10%) to enhance adhesion to polar substrates, improve cohesion through hydrogen bonding, and provide sites for crosslinking.[1]

This document provides detailed protocols for the synthesis and characterization of IOA-based PSAs relevant to research and development in the pharmaceutical and materials science fields.

Data Presentation: Performance Characteristics

The performance of an IOA-based PSA is highly dependent on the ratio of its constituent monomers. The following table summarizes the expected trends and representative quantitative data based on formulations of a soft acrylate (like IOA) copolymerized with acrylic acid (AA).

| Formulation (Soft Acrylate:AA wt%) | Glass Transition Temp. (Tg) | 180° Peel Adhesion (N/25mm) | Loop Tack (N/25mm) | Shear Strength (hours) |

| 100:0 | ~ -70°C | Low (~ 2) | High | Low |

| 97:3 | Increased | Moderate (~ 7) | Moderate-High | Moderate |

| 93:7 | Further Increased | High (~ 10) | Moderate | High |

| 90:10 | ~ -27°C | Very High (~ 11.5) | Low | Very High |

Note: The numerical values are illustrative and can vary based on the specific soft monomer, molecular weight, crosslinking, and test conditions. Data trends are extrapolated from studies on similar acrylate systems.

Experimental Protocols

Protocol 1: Synthesis of IOA-AA Copolymer via Solution Polymerization

This protocol describes a lab-scale synthesis of an this compound and acrylic acid copolymer.

Materials:

-

This compound (IOA)

-

Acrylic acid (AA)

-

Ethyl acetate (solvent)

-

Benzoyl peroxide (initiator)

-

500 mL three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.

Procedure:

-

Monomer Preparation: Prepare a monomer mixture based on the desired weight ratio (e.g., 93g IOA and 7g AA).

-

Reactor Setup: In the 500 mL flask, add 100g of ethyl acetate.

-

Initiation: Add the monomer mixture and 0.5g of benzoyl peroxide to the flask.

-

Polymerization: Heat the mixture to 80°C under a nitrogen atmosphere with continuous stirring.

-

Reaction Time: Maintain the reaction for 6-8 hours.

-

Completion: After the reaction period, cool the resulting polymer solution to room temperature. The resulting product is a solvent-borne PSA.

Protocol 2: Performance Testing of PSAs

The following are standardized test methods for characterizing the key properties of PSAs.

2.1 180° Peel Adhesion Test (ASTM D3330)

This test measures the force required to remove a PSA-coated film from a standard test panel at a 180° angle.

Equipment:

-

Tensile testing machine

-

Standard stainless steel test panels

-

2 kg rubber-covered roller

-

Cutter for preparing 1-inch wide samples

Procedure:

-

Sample Preparation: Coat the synthesized PSA solution onto a 2 mil polyester (PET) film and allow the solvent to evaporate completely in an oven. Cut the coated film into 1-inch wide strips.

-

Application: Apply the adhesive strip to a clean stainless steel test panel.

-

Rolling: Pass the 2 kg roller over the tape twice to ensure uniform contact.

-

Dwell Time: Allow the sample to dwell for 20 minutes at room temperature.

-

Testing: Clamp the free end of the panel in the lower jaw of the tensile tester and the free end of the tape in the upper jaw.

-

Peel: Set the machine to a peel rate of 300 mm/min and record the force required to peel the tape from the panel.[2]

-

Data Analysis: The average force over a specified distance is reported, typically in N/25mm.[3]

2.2 Shear Strength (Holding Power) Test (ASTM D3654)

This test determines the ability of a PSA tape to resist a static load applied parallel to the surface.

Equipment:

-

Shear test stand with panels

-

Standard weights (e.g., 1 kg)

-

Timer

-

Cutter for sample preparation

Procedure:

-

Sample Preparation: Prepare a 1-inch wide tape sample as described in the peel adhesion test.

-

Application: Apply the tape to a stainless steel panel, leaving an overhang. The contact area should be standardized (e.g., 1 inch x 1 inch).[4]

-

Rolling: Use the 2 kg roller to apply the tape.

-

Dwell Time: Allow the sample to dwell for at least 20 minutes.

-

Testing: Hang the panel vertically in the test stand. Attach a 1 kg weight to the free end of the tape.[4]

-